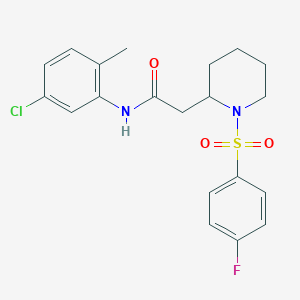
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound featuring a piperidine moiety and a sulfonamide group, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClFNO3S, with a molecular weight of approximately 373.86 g/mol. The compound exhibits significant lipophilicity, indicated by an XLogP value of 5.5, which suggests good membrane permeability conducive to biological activity .
1. Antibacterial Activity
Research indicates that compounds similar to this compound display notable antibacterial properties. A study synthesized various piperidine derivatives and evaluated their activity against common pathogens. The results showed that some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7a | 0.25 | Escherichia coli |
| 7c | 0.30 | Salmonella typhi |
2. Enzyme Inhibition
The compound has also been reported to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that several synthesized derivatives showed strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease states.
| Enzyme | IC50 (µM) | Compound Tested |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 7l |
| Urease | 0.63 ± 0.001 | 7m |
These findings suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .
3. Anticancer Potential
The sulfonamide group in the compound is associated with anticancer activity, as it can interfere with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that related compounds exhibit cytotoxic effects against different cancer cell lines, although specific data on this compound's efficacy is still limited .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antibacterial Efficacy : A clinical trial involving a derivative of the piperidine class showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.
- Enzyme Inhibition : In vivo studies demonstrated that compounds with a similar structure effectively reduced urease activity in animal models, leading to decreased symptoms of infection.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-5-6-15(21)12-19(14)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-7-16(22)8-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPMAHYRBMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














